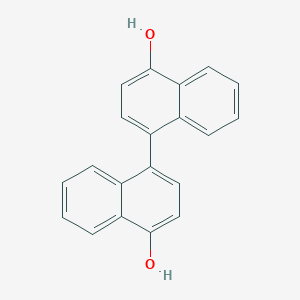
4-(4-Hydroxynaphthalen-1-yl)naphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxynaphthalen-1-yl)naphthalen-1-ol, commonly known as HNN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HNN is a derivative of naphthalene and has a hydroxyl group attached to it. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
作用機序
The exact mechanism of action of HNN is not fully understood. However, it is believed that HNN may act as an antioxidant and may have anti-inflammatory properties. HNN has been found to scavenge free radicals and may protect cells from oxidative stress.
生化学的および生理学的効果
HNN has been found to have various biochemical and physiological effects. HNN has been found to have anti-inflammatory properties and may reduce inflammation in the body. HNN has also been found to have antioxidant properties and may protect cells from oxidative stress. Additionally, HNN has been found to have potential applications in the field of cancer research, as it has been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of using HNN in lab experiments is that it is a synthetic compound that can be easily synthesized using various methods. Additionally, HNN has been extensively studied for its potential applications in various fields of scientific research, which makes it a useful compound for researchers. However, one of the limitations of using HNN in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in various experimental settings.
将来の方向性
There are several future directions for the study of HNN. One potential direction is the further study of its mechanism of action, which may provide insights into its potential applications in various fields of scientific research. Additionally, HNN may have potential applications in the field of cancer research, and further studies may be conducted to explore its potential as a cancer treatment. Finally, HNN may also have potential applications in the field of material science, and further studies may be conducted to explore its potential as a building block for the development of novel materials.
合成法
HNN can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Heck reaction. The most commonly used method for synthesizing HNN is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-1-naphthol and 4-bromo-2-naphthol with phenylboronic acid in the presence of a palladium catalyst.
科学的研究の応用
HNN has been extensively studied for its potential applications in various fields of scientific research, including organic synthesis, material science, and medicinal chemistry. HNN has been used in the synthesis of various organic compounds and has been found to be a useful building block for the development of novel materials. HNN has also been studied for its potential applications in medicinal chemistry, including its use as a potential drug candidate for the treatment of various diseases.
特性
CAS番号 |
1446-34-0 |
|---|---|
製品名 |
4-(4-Hydroxynaphthalen-1-yl)naphthalen-1-ol |
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC名 |
4-(4-hydroxynaphthalen-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C20H14O2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12,21-22H |
InChIキー |
VSFRAZDVMIDFOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C4=CC=CC=C43)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



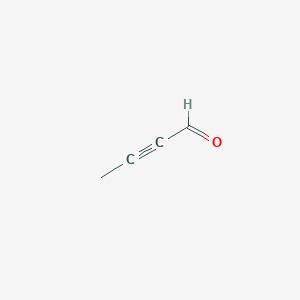

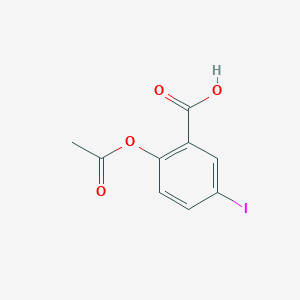
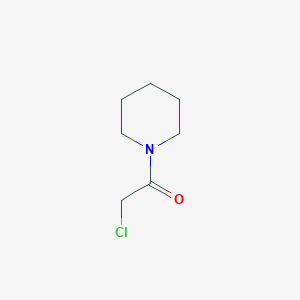
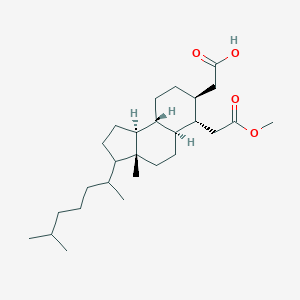
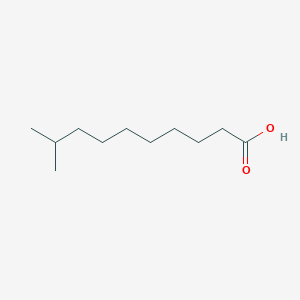
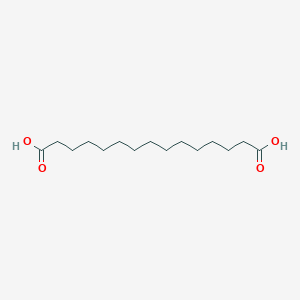
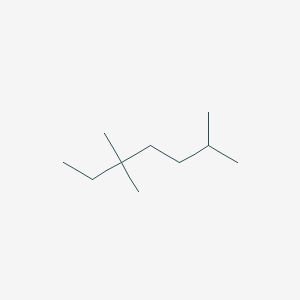
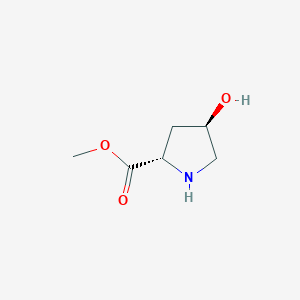
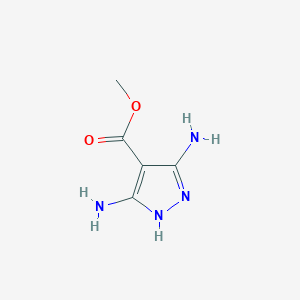
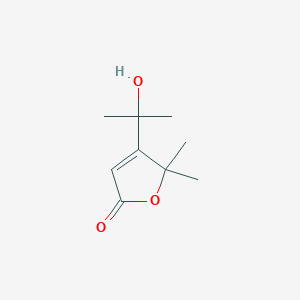
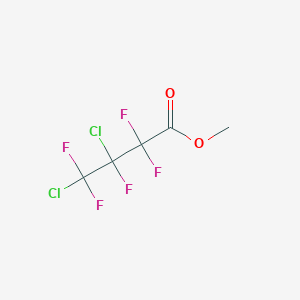
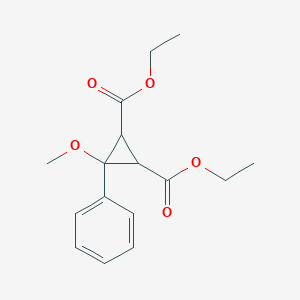
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)